(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
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Overview
Description
The compound (1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21E,24S)-6’-ethyl-24-hydroxy-21-hydroxyimino-5’,11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one;(1R,4S,5’S,6R,6’R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5’,6’,11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2’-oxane]-2-one is a complex organic molecule with significant biological and chemical properties. This compound is part of the milbemycin family, which is known for its potent anthelmintic and insecticidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving specific strains of bacteria, such as Streptomyces avermitilis. These bacteria naturally produce milbemycin compounds, which can then be isolated and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: Various functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the hydroxyimino group can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Utilized in the development of new insecticides and anthelmintics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as glutamate-gated chloride channels in invertebrates. By binding to these channels, the compound disrupts normal cellular function, leading to paralysis and death of the target organism. This mechanism is particularly effective against parasitic worms and insects .
Comparison with Similar Compounds
Similar Compounds
Abamectin: Another member of the avermectin family, used as an insecticide and anthelmintic.
Ivermectin: A well-known anthelmintic used in both human and veterinary medicine.
Uniqueness
This compound is unique due to its specific structural features, such as the spiro-oxane ring and the presence of multiple hydroxy and hydroxyimino groups. These features contribute to its potent biological activity and make it a valuable compound for various applications .
Properties
Molecular Formula |
C63H88N2O14 |
---|---|
Molecular Weight |
1097.4 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7.C31H43NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b8-7+,20-10+,23-9+,33-28+;7-6+,19-9+,23-8+,32-27+/t19-,21-,24+,25-,26-,27+,29+,31+,32+;18-,20-,22+,24+,25-,26-,28+,30-,31+/m00/s1 |
InChI Key |
CKVMAPHTVCTEMM-BWEFWJPRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)C.C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)O[C@@H]1C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C |
Origin of Product |
United States |
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